

Physicochemical Properties of Dimoxyline: An In-depth Technical Guide

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Compound of Interest

Compound Name: **Dimoxyline**

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Abstract

Dimoxyline, a benzylisoquinoline alkaloid, is a papaverine analogue with potential applications as a smooth muscle relaxant and vasodilator. A comprehensive understanding of its physicochemical properties is paramount for formulation development, pharmacokinetic profiling, and mechanism of action studies. This technical guide provides a summary of the available computed physicochemical data for **Dimoxyline**. Due to the limited availability of experimental data in public literature, this document outlines detailed, standardized experimental protocols for the determination of key physicochemical parameters including melting point, boiling point, acid dissociation constant (pKa), and the octanol-water partition coefficient (logP). Furthermore, this guide describes the presumed mechanism of action of **Dimoxyline** based on its structural similarity to papaverine, involving phosphodiesterase inhibition and calcium channel blockade, and presents a corresponding signaling pathway diagram.

Core Physicochemical Properties

While experimental data for **Dimoxyline** is scarce, computed properties provide valuable initial estimates for research and development.

Table 1: Computed Physicochemical Properties of **Dimoxyline**

Property	Value	Source
IUPAC Name	1-[(4-ethoxy-3-methoxyphenyl)methyl]-6,7-dimethoxy-3-methylisoquinoline	PubChem[1]
Molecular Formula	C ₂₂ H ₂₅ NO ₄	PubChem[1]
Molecular Weight	367.4 g/mol	PubChem[1]
XLogP3	4.7	PubChem[1]
Hydrogen Bond Donor Count	0	PubChem[1]
Hydrogen Bond Acceptor Count	5	PubChem[1]
Rotatable Bond Count	6	PubChem[1]
Exact Mass	367.17835828 Da	PubChem[1]
Topological Polar Surface Area	49.8 Å ²	PubChem[1]

Note: These values are computationally generated and have not been experimentally verified.

Experimental Protocols for Physicochemical Characterization

The following sections detail standard experimental methodologies for determining the fundamental physicochemical properties of a solid organic compound like **Dimoxyline**.

Melting Point Determination

The melting point is a critical indicator of purity. For a pure crystalline solid, the melting range is typically sharp (0.5-1.0°C).[2][3]

Methodology: Capillary Method[2][4][5][6]

- Sample Preparation: The **Dimoxyline** sample must be completely dry and in a fine powdered form to ensure efficient and reproducible heat transfer.[4]

- Capillary Tube Loading: A small amount of the powdered sample is introduced into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
- Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heated block and a thermometer.
- Heating: The sample is heated at a slow, controlled rate (approximately 1-2°C per minute) as it approaches the expected melting point.[\[2\]](#)
- Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point of the substance.



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Caption: Workflow for Melting Point Determination.

Boiling Point Determination

For a high molecular weight organic compound like **Dimoxyline**, determination at atmospheric pressure may lead to decomposition. Therefore, vacuum distillation is the preferred method.

Methodology: Reduced Pressure Distillation

- Apparatus Setup: A small quantity of **Dimoxyline** is placed in a distillation flask connected to a condenser, a receiving flask, and a vacuum pump with a manometer.
- Vacuum Application: The system is evacuated to a specific, low pressure.
- Heating: The distillation flask is heated gently.
- Observation: The temperature at which the liquid boils and the corresponding pressure are recorded.

- Correction: The observed boiling point is then corrected to standard atmospheric pressure using a nomograph or appropriate formula.



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Caption: Workflow for Boiling Point Determination under Reduced Pressure.

Acid Dissociation Constant (pKa) Determination

The pKa value is crucial for understanding the ionization state of a molecule at a given pH, which influences its solubility, absorption, and receptor binding.

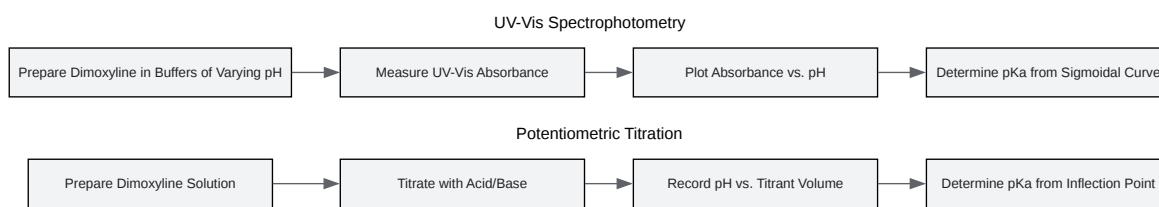
Methodology 1: Potentiometric Titration[7][8][9][10]

- Solution Preparation: A precise weight of **Dimoxyline** is dissolved in a suitable solvent (e.g., water with a co-solvent if necessary) to a known concentration (e.g., 1 mM).[7]
- Titration Setup: The solution is placed in a thermostatted vessel with a magnetic stirrer. A calibrated pH electrode is immersed in the solution.[7]
- Titration: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), added in small, precise increments.[7]
- Data Collection: The pH of the solution is recorded after each addition of the titrant, once the reading has stabilized.
- Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value(s) are determined from the inflection point(s) of the curve.[8]

Methodology 2: UV-Vis Spectrophotometry[11][12][13][14][15]

- Solution Preparation: A series of buffer solutions with a range of known pH values are prepared. A stock solution of **Dimoxyline** is prepared in a suitable solvent.

- Sample Preparation: A constant aliquot of the **Dimoxyline** stock solution is added to each buffer solution to create a series of samples with the same total drug concentration but different pH values.
- UV-Vis Measurement: The UV-Vis absorption spectrum of each sample is recorded.
- Data Analysis: The absorbance at a wavelength where the protonated and deprotonated forms of **Dimoxyline** have different extinction coefficients is plotted against pH. The pKa is the pH at the inflection point of the resulting sigmoidal curve.[12]



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Caption: Experimental Workflows for pKa Determination.

Octanol-Water Partition Coefficient (logP) Determination

LogP is a measure of a compound's lipophilicity and is a key determinant of its pharmacokinetic properties.

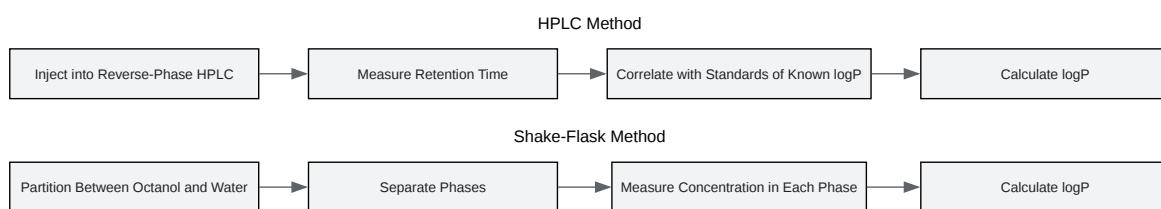
Methodology 1: Shake-Flask Method[16][17][18][19]

- Phase Saturation: n-Octanol is saturated with water, and water is saturated with n-octanol.
- Sample Preparation: A known amount of **Dimoxyline** is dissolved in one of the phases.
- Partitioning: The two phases are mixed in a flask and shaken until equilibrium is reached.

- Phase Separation: The mixture is allowed to stand until the two phases are clearly separated.
- Concentration Analysis: The concentration of **Dimoxyline** in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).
- Calculation: LogP is calculated as the logarithm of the ratio of the concentration of **Dimoxyline** in the n-octanol phase to its concentration in the aqueous phase.

Methodology 2: High-Performance Liquid Chromatography (HPLC) Method[\[16\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)

- Column and Mobile Phase: A reverse-phase HPLC column (e.g., C18) is used with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile).
- Calibration: A series of standard compounds with known logP values are injected, and their retention times are recorded. A calibration curve of logP versus retention time is constructed.
- Sample Analysis: The **Dimoxyline** sample is injected into the HPLC system, and its retention time is determined.
- logP Calculation: The logP of **Dimoxyline** is determined by interpolating its retention time onto the calibration curve.



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Caption: Experimental Workflows for logP Determination.

Mechanism of Action and Signaling Pathway

As a structural analogue of papaverine, **Dimoxyline** is presumed to function as a non-specific smooth muscle relaxant and vasodilator.[\[24\]](#)[\[25\]](#)[\[26\]](#)[\[27\]](#)[\[28\]](#) The primary mechanisms of action for papaverine-like compounds are the inhibition of phosphodiesterase (PDE) enzymes and the blockade of calcium channels.[\[25\]](#)[\[26\]](#)[\[27\]](#)

3.1 Phosphodiesterase (PDE) Inhibition

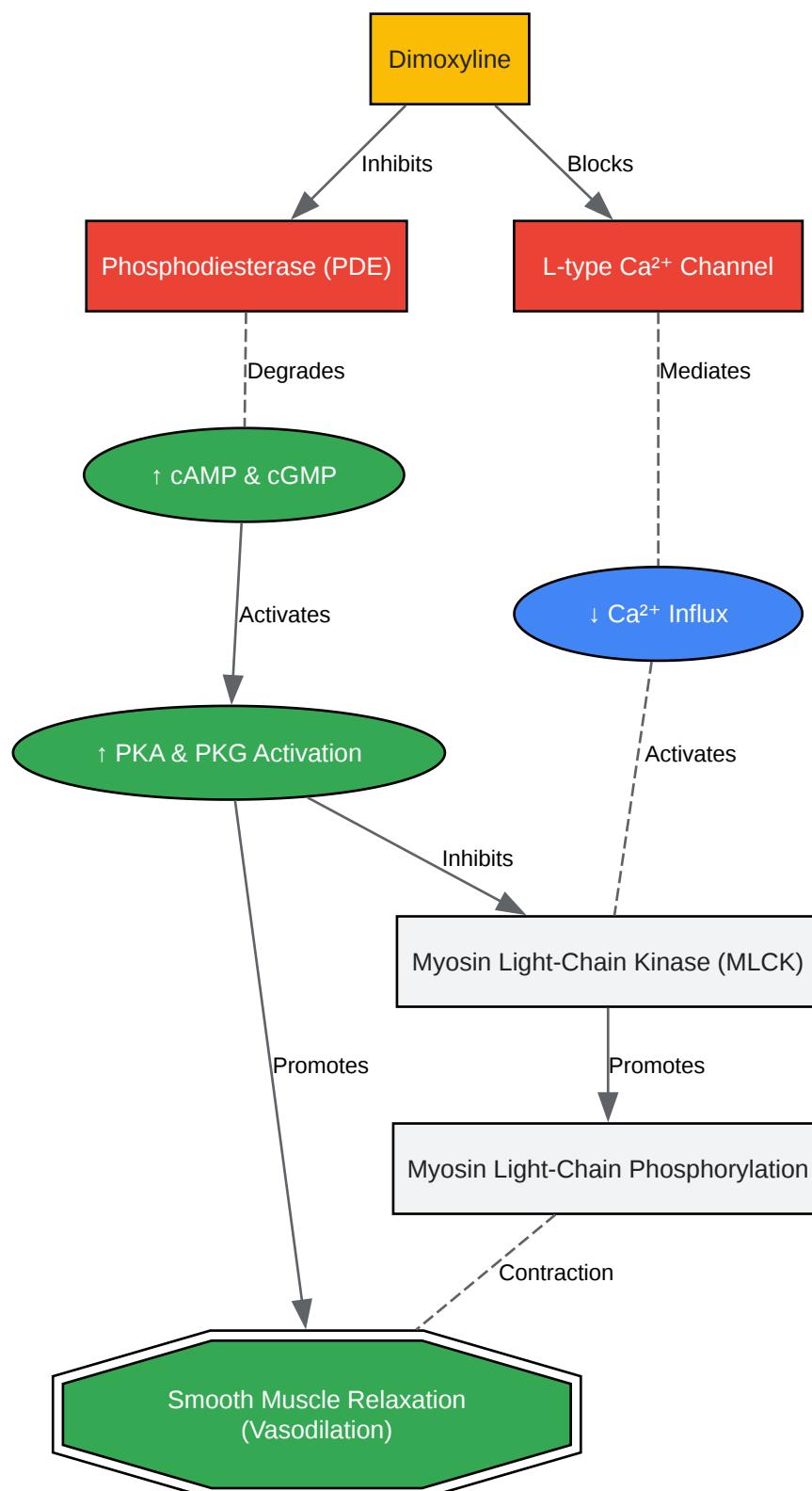
Dimoxyline likely inhibits PDE enzymes, particularly PDE4 and PDE10, which are responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[\[24\]](#)[\[25\]](#)[\[26\]](#)[\[29\]](#) The resulting increase in intracellular cAMP and cGMP levels leads to the activation of protein kinase A (PKA) and protein kinase G (PKG), respectively.[\[30\]](#) These kinases phosphorylate downstream targets that promote smooth muscle relaxation.[\[30\]](#)

3.2 Calcium Channel Blockade

Papaverine and its analogues can directly block voltage-gated L-type calcium channels in the cell membrane of smooth muscle cells.[\[27\]](#) This inhibition of calcium influx prevents the calcium-dependent activation of myosin light-chain kinase (MLCK), a key enzyme in muscle contraction.[\[25\]](#)[\[26\]](#)

3.3 Signaling Pathway for Vasodilation

The combined effects of PDE inhibition and calcium channel blockade lead to a decrease in intracellular calcium concentration and the dephosphorylation of myosin light chains, resulting in smooth muscle relaxation and vasodilation.[\[25\]](#)[\[26\]](#)[\[31\]](#)[\[32\]](#)[\[33\]](#)

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